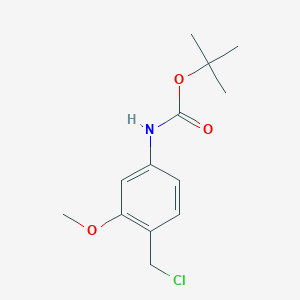
tert-Butyl (4-(chloromethyl)-3-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a chloromethyl group, and a methoxyphenyl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(chloromethyl)-3-methoxyphenyl isocyanate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to convert the carbamate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions can yield various substituted carbamates.
- Oxidation can produce hydroxyl or carbonyl derivatives.
- Reduction can lead to amines or dechlorinated products .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate is used as an intermediate for the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: The compound is studied for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to form stable carbamate linkages makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a useful building block for various applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate involves its ability to form stable carbamate linkages with amines. This property is exploited in the protection of amine groups during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the carbamate linkage. The chloromethyl group can undergo nucleophilic substitution, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a chloromethyl group.
tert-Butyl N-(4-methoxyphenyl)carbamate: Similar structure but without the chloromethyl group.
tert-Butyl N-(4-nitrophenyl)carbamate: Similar structure but with a nitro group instead of a chloromethyl group.
Uniqueness: The presence of the chloromethyl group in tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate makes it unique compared to other carbamates. This functional group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis. The combination of the methoxy and chloromethyl groups also provides unique reactivity patterns that can be exploited in various chemical reactions .
Eigenschaften
Molekularformel |
C13H18ClNO3 |
|---|---|
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-10-6-5-9(8-14)11(7-10)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
JGAMKURTEJNEIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


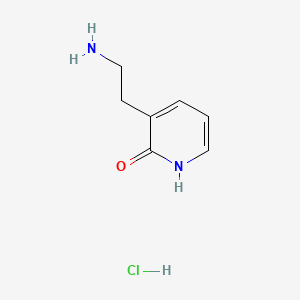
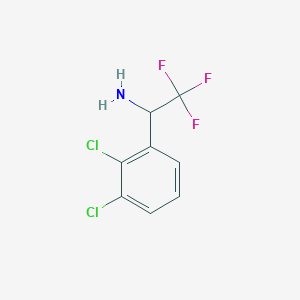
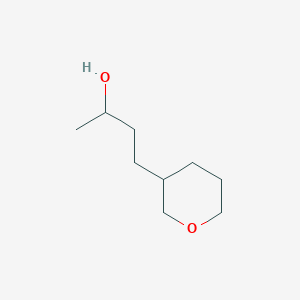
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
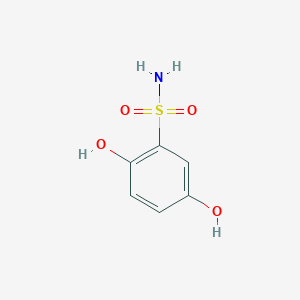
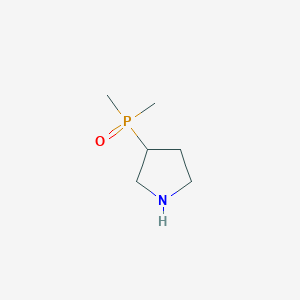
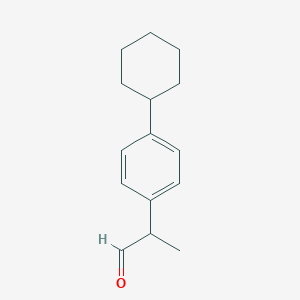
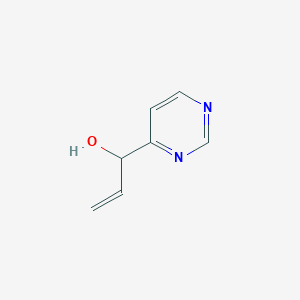

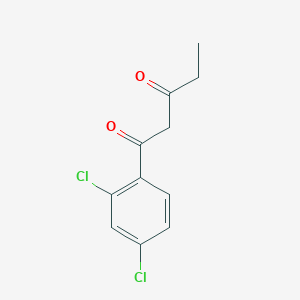
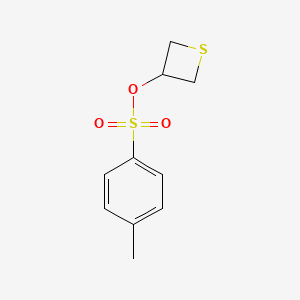
![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
